4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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Overview
Description
4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine typically involves multi-step organic synthesis. The key steps may include:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.
Methoxymethylation and methylation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions may target the oxadiazole ring.
Substitution: Various substitution reactions can occur, especially at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)pyridine
- **4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)benzene
Uniqueness
The unique combination of the thieno[2,3-b]pyridine core with the oxadiazole and pyrrole rings, along with the specific substitution pattern, distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H20N4O3S/c1-14-11-16(13-28-2)18-19(27-9-4-5-10-27)20(31-23(18)24-14)22-26-25-21(30-22)15-7-6-8-17(12-15)29-3/h4-12H,13H2,1-3H3 |
InChI Key |
OGQGKGPVVPUGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NN=C(O3)C4=CC(=CC=C4)OC)N5C=CC=C5)COC |
Origin of Product |
United States |
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